Pyranine

Vue d'ensemble

Description

Pyranine is a hydrophilic, pH-sensitive fluorescent dye from the group of chemicals known as arylsulfonates . It is soluble in water and has applications as a coloring agent, biological stain, optical detecting reagent, and a pH indicator .

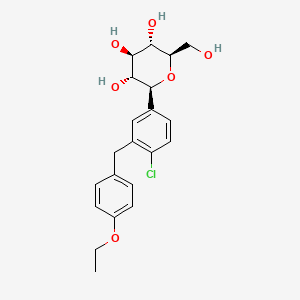

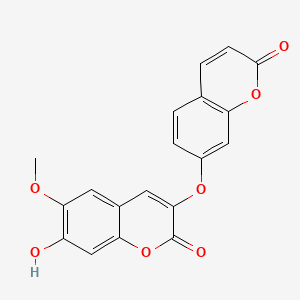

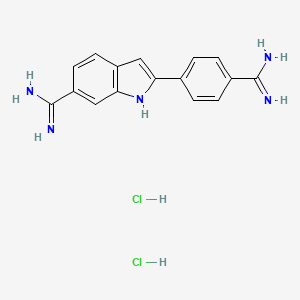

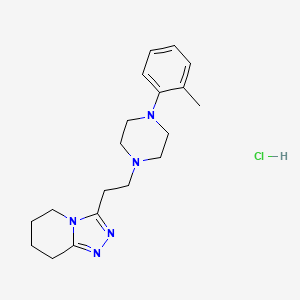

Molecular Structure Analysis

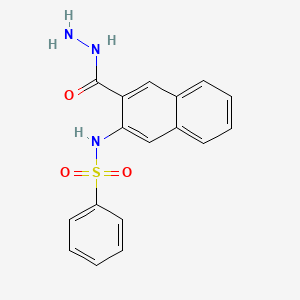

This compound has a unique molecular structure that allows it to function as a pH indicator. This is due to its ability to alternate between a basic form and an acidic form . The protonated and deprotonated states of this compound absorb and emit at different wavelengths, making it easy to focus on a specific state .

Chemical Reactions Analysis

This compound undergoes a proton transfer to the solvent in about 90 ps upon photoexcitation at 390 nm . This process is known as excited-state proton transfer (ESPT) and is a key aspect of this compound’s functionality as a pH indicator .

Physical and Chemical Properties Analysis

This compound is a hydrophilic, pH-sensitive fluorescent dye . Its high quantum yield and extremely sensitive ratiometric fluorescence against pH change make it very favorable for pH sensing applications and development of pH nano/microsensors .

Applications De Recherche Scientifique

Indicateur de pH fluorescent

La pyranine est largement utilisée comme indicateur de pH fluorescent en raison de la modification de son émission dans la plage de pH physiologique . Son rendement quantique élevé et sa fluorescence ratiométrique sensible aux variations de pH en font un outil idéal pour surveiller les variations de pH dans les systèmes biologiques et chimiques.

Mesures de température et de pH en microfluidique

Dans les dispositifs microfluidiques et les cellules vivantes, la this compound sert de sonde moléculaire pour les mesures simultanées de pH et de température . Cette double fonctionnalité est cruciale pour comprendre les variations abruptes de concentration et de température qui surviennent fréquemment dans les petits compartiments fluides.

Coloration biologique

En tant que colorant biologique, la this compound est utilisée pour visualiser et quantifier les composants cellulaires . Elle aide à mettre en évidence les structures à l'intérieur des cellules ou des tissus, ce qui en fait un outil essentiel pour la microscopie et la recherche en biologie cellulaire.

Applications des capteurs optiques

Les propriétés de la this compound sont bénéfiques dans le développement de capteurs optiques . Ces capteurs peuvent détecter divers paramètres physiques et chimiques, essentiels pour la surveillance environnementale, le diagnostic médical et le contrôle des processus industriels.

Mesure du pH du fluide intracellulaire

Les chercheurs utilisent la this compound pour mesurer le pH du fluide intracellulaire . Cette application est importante pour l'étude des processus cellulaires qui impliquent des fluctuations de pH, tels que les activités métaboliques et les mécanismes de transport ionique.

Développement de nano-/microsenseurs de pH

La sensibilité du composé aux variations de pH est exploitée dans la création de nano-/microsenseurs de pH . Ces capteurs ont des applications allant de la détection environnementale au diagnostic médical, où des mesures de pH précises sont nécessaires.

Agent colorant

La this compound est également utilisée comme agent colorant en raison de sa teinte verte vibrante . Elle peut être utilisée dans diverses applications industrielles où le codage couleur est nécessaire à des fins d'identification ou esthétiques.

Amélioration de la photostabilité

Lorsqu'elle est incorporée dans des microparticules de silice, la this compound peut améliorer la photostabilité . Ceci est particulièrement utile pour prolonger la durée de vie des colorants fluorescents dans les applications où ils sont exposés à une lumière ou à un rayonnement intense.

Mécanisme D'action

Target of Action

Pyranine, also known as Solvent Green 7, is a hydrophilic, pH-sensitive fluorescent dye . Its primary target is the proton concentration within lipid vesicles . It is a polyanionic molecule with an ionizable 8-hydroxyl group (pK a = 7.2) dependent on the pH of the surrounding medium .

Mode of Action

This compound’s mode of action is based on its pH sensitivity. It can detect changes in proton concentration within lipid vesicles . When the pH changes, the ionizable 8-hydroxyl group in this compound responds, causing a shift in its fluorescence . This shift can be measured, providing a direct indication of the pH change .

Pharmacokinetics

It’s known that the molecule’s strong negative charge and lack of easily modifiable functional groups make it difficult to use with charged substrates such as silica . Surface modification by pegylated lipids is one of the approaches used to make liposomes long-circulating and passively target the tumor. Pegylation of liposomes helps them to alter the pharmacokinetics of the drug molecule in vivo .

Result of Action

The primary result of this compound’s action is the detection of pH changes within lipid vesicles . This is achieved through a shift in its fluorescence in response to changes in proton concentration . This makes this compound a valuable tool in various applications, including as a coloring agent, biological stain, optical detecting reagent, and a pH indicator .

Action Environment

The action of this compound is influenced by the pH of its environment . Its fluorescence shifts in response to changes in proton concentration, making it a sensitive indicator of pH changes . Additionally, the presence of other acid-base molecules in solution can affect the relationship between rates, pH, and temperature, which is very sensitive . Therefore, the environment plays a crucial role in the efficacy and stability of this compound’s action.

Safety and Hazards

Orientations Futures

Recent research has focused on the use of Pyranine for probing different properties of the environment . There is also interest in the possibility of chemically functionalizing the this compound molecule to enable its tight tethering to biological membranes . This could allow this compound to be used as a fluorescent probe for proton diffusion on the surface of the membrane .

Analyse Biochimique

Biochemical Properties

Pyranine interacts with various biomolecules, primarily through its pH-sensitive properties . It has been used as a fluorescent probe for the local environment of the probe, especially the hydration layer surrounding it and related proton diffusion properties . The alternating between a basic form and an acidic form of this compound is a key process in its biochemical interactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been used to study the microscopic environment by fluorescence spectroscopy . In cells, many cellular events can lead to local changes in either molecular concentration (including pH) or temperature . This compound, due to its pH sensitivity, can be used to monitor these changes .

Molecular Mechanism

The mechanism of action of this compound is primarily based on its pH-sensitive properties. Upon photoexcitation, this compound undergoes a proton transfer to the solvent in about 90 ps . This process is termed as excited-state proton transfer (ESPT), which allows this compound to be used as a fluorescent probe for the local environment of the probe .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the fluorescence of this compound in acidic conditions turns colorless and returns to yellow in basic conditions . This property allows this compound to be used as a pH indicator in various experimental setups.

Transport and Distribution

This compound can be introduced into living cells by forming transient pores in the plasma membrane, allowing a cytoplasmic preferential location and then a limited efflux . This property allows this compound to be distributed within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm due to its method of introduction into cells

Propriétés

| { "Design of the Synthesis Pathway": "Pyranine can be synthesized through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-hydroxy-2,7-naphthalenedisulfonic acid", "formaldehyde", "sulfuric acid", "sodium hydroxide", "sodium carbonate", "ethanol" ], "Reaction": [ "Dissolve 4-hydroxy-2,7-naphthalenedisulfonic acid in sulfuric acid and heat to 80-90°C.", "Add formaldehyde to the mixture and continue heating for 2-3 hours.", "Cool the mixture and add sodium hydroxide to adjust the pH to 7-8.", "Add sodium carbonate to the mixture to precipitate the product.", "Collect the precipitate by filtration and wash with water.", "Recrystallize the product from ethanol to obtain pure Pyranine." ] } | |

Numéro CAS |

6358-69-6 |

Formule moléculaire |

C16H10NaO10S3 |

Poids moléculaire |

481.4 g/mol |

Nom IUPAC |

trisodium;8-hydroxypyrene-1,3,6-trisulfonate |

InChI |

InChI=1S/C16H10O10S3.Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26); |

Clé InChI |

HFFQFXKVTMRKGH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

SMILES canonique |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O.[Na] |

Apparence |

Solid powder |

| 6358-69-6 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-hydroxypyrene-3,6,8-trisulfonic acid 8-hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt 8-hydroxypyrene-1,3,6-trisulfonate 8-hydroxypyrene-1,3,6-trisulfonic acid C.I. 59040 CI 59040 D and C Green No. 8 D and C Green No. 8 free acid D.C. Green No. 8 Green 8 pyranine pyranine free acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Acetamidylphenylamino]-4-[2-benzoylphenylamino]-5-nitropyrimidine hydrochloride](/img/structure/B1669811.png)